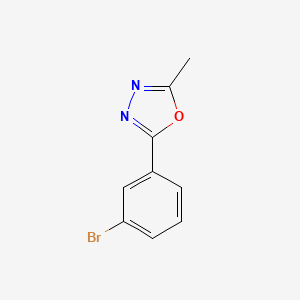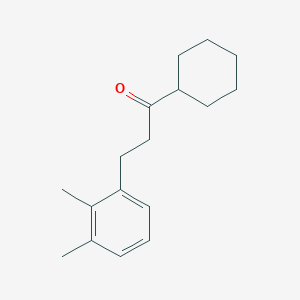
2-(4-Bromophenyl)-3'-cyanoacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)-3'-cyanoacetophenone is a chemical compound that is part of the broader family of acetophenone derivatives. These compounds are known for their diverse applications in organic synthesis and potential pharmacological activities. The presence of the bromine atom and the cyano group in the molecule suggests that it could be a versatile intermediate for further chemical modifications.
Synthesis Analysis
The synthesis of related bromoacetophenone derivatives has been explored in the literature. For instance, 4'-bromoacetophenone-pyrrolecarboxamide conjugates have been synthesized and investigated for their ability to cleave DNA upon photoexcitation . Although the exact synthesis of 2-(4-Bromophenyl)-3'-cyanoacetophenone is not detailed in the provided papers, the methodologies used for similar compounds typically involve palladium-catalyzed reactions or other forms of catalytic activation to introduce the desired functional groups onto the acetophenone core.
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)-3'-cyanoacetophenone would include a bromophenyl ring and a cyano group attached to an acetophenone backbone. The presence of these substituents would influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with other molecules. The exact structure and electronic distribution would require further analysis, possibly through computational chemistry methods or X-ray crystallography.
Chemical Reactions Analysis
Compounds similar to 2-(4-Bromophenyl)-3'-cyanoacetophenone have been shown to participate in various chemical reactions. For example, 4'-bromoacetophenone derivatives have been used as photoinducible DNA cleaving agents, where the bromine atom plays a crucial role in the generation of monophenyl radicals . Additionally, bromoacetophenone derivatives can undergo Suzuki-coupling reactions to form biphenyl structures, as demonstrated in the synthesis of 2-(4-hydroxybiphenyl-3-yl)-1H-indoles . These reactions highlight the potential of bromoacetophenone derivatives to engage in radical generation and cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(4-Bromophenyl)-3'-cyanoacetophenone would be influenced by its functional groups. The bromine atom would likely increase the molecular weight and contribute to the compound's density and boiling point. The cyano group would introduce polarity to the molecule, potentially affecting its solubility in organic solvents and water. The exact properties would need to be determined experimentally through techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.
Scientific Research Applications
Antifungal and Antibacterial Properties
2-(4-Bromophenyl)-3'-cyanoacetophenone exhibits significant potential in antifungal and antibacterial applications. One study demonstrated that derivatives of this compound, specifically 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, showed broad-spectrum in vitro activity against yeasts and molds, including fluconazole-resistant yeast isolates and Aspergillus species, with low cytotoxicity and acute toxicity, suggesting potential for further clinical studies (Buchta et al., 2004).
Antioxidant Activity
Research on derivatives of 2-(4-Bromophenyl)-3'-cyanoacetophenone has shown they possess antioxidant properties. A study synthesized (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on from 3-bromoacetophenone, revealing low potency as an antioxidant agent, suggesting its potential in oxidative stress-related research (Brahmana et al., 2021).
DNA Interaction and Pharmacological Potential
Several studies have explored the interaction of 2-(4-Bromophenyl)-3'-cyanoacetophenone derivatives with DNA and their potential pharmacological applications. For instance, bromoacetophenone-based photonucleases, including 4'-bromoacetophenone-pyrrolecarboxamide conjugates, have been investigated for their photoinducible DNA cleaving activities (Wender & Jeon, 1999). Additionally, a study on the synthesis of novel bromophenols, including derivatives of 2-bromoacetophenone, showed inhibition of human carbonic anhydrase II, indicating potential as drug candidates for various disorders (Balaydın et al., 2012).
Chemical Synthesis and Material Science
2-(4-Bromophenyl)-3'-cyanoacetophenone also finds applications in chemical synthesis and material science. For example, McMurry coupling of 4-bromoacetophenone led to unexpected stereochemical outcomes, impacting the development of synthetic methodologies (Daik et al., 1998). Additionally, the synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, derived from bromoacetophenone, showcased its utility in preparing a series of heterocyclic compounds with potential antibacterial activities (El-Hashash et al., 2015).
properties
IUPAC Name |
3-[2-(4-bromophenyl)acetyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVSXKWLTBAMHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642311 |
Source


|
| Record name | 3-[(4-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3'-cyanoacetophenone | |
CAS RN |
898784-14-0 |
Source


|
| Record name | 3-[(4-Bromophenyl)acetyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)


